molecular formula C14H13N3O2 B1666677 3-[[4-(methylamino)phenyl]diazenyl]benzoic acid CAS No. 69321-23-9

3-[[4-(methylamino)phenyl]diazenyl]benzoic acid

Cat. No.: B1666677
CAS No.: 69321-23-9
M. Wt: 255.27 g/mol
InChI Key: CHIBMAIXHZCOMZ-WUKNDPDISA-N
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Description

3-[[4-(methylamino)phenyl]diazenyl]benzoic acid is a bioactive chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety linked to a methylaminophenyl group through an azo linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, m-((p-methylaminophenyl)azo)- typically involves the diazotization of p-methylaminophenylamine followed by coupling with benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(methylamino)phenyl]diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[[4-(methylamino)phenyl]diazenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, m-((p-methylaminophenyl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction, leading to the formation of active amines that interact with biological pathways. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl red: Another azo compound with similar structural features but different applications.

    Azobenzene: A simpler azo compound used in various photochemical studies.

    p-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the azo linkage.

Uniqueness

3-[[4-(methylamino)phenyl]diazenyl]benzoic acid is unique due to its specific azo linkage and the presence of a methylaminophenyl group. This structural configuration imparts distinct chemical and biological properties, making it valuable in specialized research and industrial applications.

Properties

CAS No.

69321-23-9

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-[[4-(methylamino)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C14H13N3O2/c1-15-11-5-7-12(8-6-11)16-17-13-4-2-3-10(9-13)14(18)19/h2-9,15H,1H3,(H,18,19)

InChI Key

CHIBMAIXHZCOMZ-WUKNDPDISA-N

SMILES

CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-((p-methylaminophenyl)azo)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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